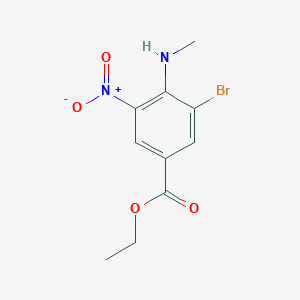

Ethyl 3-bromo-4-(methylamino)-5-nitrobenzoate

説明

Historical Context and Development

The synthesis of ethyl 3-bromo-4-(methylamino)-5-nitrobenzoate (CAS 1423037-47-1) emerged as part of broader efforts to develop polyfunctional aromatic intermediates for pharmaceutical and materials science applications. While its exact first reported synthesis remains undocumented in public literature, its structural analogs—such as ethyl 4-amino-3-bromo-5-nitrobenzoate (CAS 3019079)—were synthesized as early as 2005. The compound’s design leverages strategic functionalization of the benzoate scaffold, incorporating bromine, methylamino, and nitro groups to enable diverse reactivity. Early synthetic routes likely adapted methodologies from nitration and amination reactions observed in related systems, such as the nitration of 2-methoxybenzoic acid followed by esterification and amination. The compound’s development aligns with trends in medicinal chemistry to create intermediates capable of participating in cross-coupling reactions, reductions, and cyclizations.

Significance in Organic Chemistry

This compound is distinguished by its four functional groups, each contributing distinct reactivity:

- Bromine : Facilitates Suzuki-Miyaura and Ullmann-type cross-coupling reactions.

- Nitro group : Serves as a precursor for reduction to amines or participation in nucleophilic aromatic substitution.

- Methylamino group : Enhances solubility and enables hydrogen bonding with biological targets.

- Ester moiety : Allows hydrolysis to carboxylic acids or transesterification.

A comparative analysis of structurally related compounds highlights its uniqueness:

This multifunctionality makes it a versatile building block for synthesizing heterocycles (e.g., benzimidazoles), pharmaceuticals, and ligands for catalysis.

Research Importance and Applications

The compound’s research value lies in its dual role as a synthetic intermediate and a probe for studying substituent effects on aromatic systems:

- Pharmaceutical Intermediates : Used in the synthesis of benzimidazole derivatives, which exhibit antimicrobial and anticancer activities. The nitro group can be reduced to an amine for further functionalization, while the bromine atom enables palladium-catalyzed couplings.

- Material Science : The methylamino group’s electron-donating properties modulate electronic characteristics in conjugated polymers, as seen in analogs like methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate.

- Mechanistic Studies : Serves as a model substrate for investigating regioselective reactions in polysubstituted aromatics, such as the influence of methylamino groups on nitration patterns.

Recent advancements include its use in one-pot heterocyclization reactions with aldehydes to form bioactive benzimidazoles, achieving yields >85% under optimized conditions. Such applications underscore its importance in streamlining synthetic routes for complex molecules.

特性

IUPAC Name |

ethyl 3-bromo-4-(methylamino)-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O4/c1-3-17-10(14)6-4-7(11)9(12-2)8(5-6)13(15)16/h4-5,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPHPPQKSWJOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Br)NC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001187948 | |

| Record name | Benzoic acid, 3-bromo-4-(methylamino)-5-nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001187948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423037-47-1 | |

| Record name | Benzoic acid, 3-bromo-4-(methylamino)-5-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423037-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-bromo-4-(methylamino)-5-nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001187948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Esterification of 3-Bromo-5-nitrobenzoic Acid to Ethyl 3-bromo-5-nitrobenzoate

A common initial step in synthesizing related compounds is the esterification of 3-bromo-5-nitrobenzoic acid to its ethyl ester, which serves as a key intermediate.

-

- 3-Bromo-5-nitrobenzoic acid (25 g, 101.6 mmol) is dissolved in ethanol (200 mL) in a 500-mL round-bottom flask.

- Thionyl chloride (SOCl₂, 15 mL) is added dropwise at 0 °C with stirring.

- The mixture is stirred for 4 hours at 80 °C to complete the esterification.

- After cooling, water is added to quench the reaction, followed by extraction with dichloromethane (DCM).

- The organic layer is dried and concentrated under vacuum.

- Purification is performed via silica gel column chromatography using ethyl acetate/petroleum ether (1:20 to 1:10) as eluent.

- Yield: 99% of ethyl 3-bromo-5-nitrobenzoate as a white solid.

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Esterification | 3-Bromo-5-nitrobenzoic acid, EtOH, SOCl₂ | 0 °C to 80 °C | 4 h | 99% |

This method is well-documented and provides a high-yielding route to the ethyl ester intermediate, which is crucial for further functionalization.

Introduction of the Methylamino Group at the 4-Position

The key functionalization to obtain the 4-(methylamino) substituent on the aromatic ring typically involves nucleophilic substitution or amination reactions on a suitable precursor, such as a nitro-substituted benzoate.

Reported Synthetic Strategy :

Ethyl 4-(methylamino)-3-nitrobenzoate can be synthesized by nucleophilic substitution on a halogenated nitrobenzoate or by reductive amination of a corresponding nitro compound.One-Pot Reductive Cyclization Approach :

In a related benzimidazole synthesis study, ethyl 4-(methylamino)-3-nitrobenzoate was prepared and used as a starting material for further heterocyclic synthesis. The preparation involved:- Reaction of ethyl 4-(methylamino)-3-nitrobenzoate with 3-bromo-4-hydroxy-5-methoxybenzaldehyde in the presence of sodium dithionite (Na₂S₂O₄) in dimethyl sulfoxide (DMSO) at 90 °C for 3 hours.

- The mixture was then subjected to base hydrolysis with 33% NaOH in ethanol to yield the target compound.

Analytical Confirmation :

The product was characterized by IR, ¹H NMR, ¹³C NMR, and mass spectrometry, confirming the presence of methylamino and nitro groups along with the bromine substituent.

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Reductive cyclization | Ethyl 4-(methylamino)-3-nitrobenzoate, 3-bromo-4-hydroxy-5-methoxybenzaldehyde, Na₂S₂O₄, DMSO | 90 °C | 3 h | One-pot synthesis |

| Base hydrolysis | NaOH (33%), EtOH reflux | Reflux | - | Converts intermediate to acid |

This method highlights the utility of sodium dithionite as a reducing agent to facilitate amination and cyclization under relatively mild conditions, minimizing the use of hazardous reagents.

Data Table Summarizing Key Preparation Steps

| Compound/Step | Starting Material(s) | Reagents/Conditions | Temperature/Time | Yield/Notes |

|---|---|---|---|---|

| Ethyl 3-bromo-5-nitrobenzoate | 3-Bromo-5-nitrobenzoic acid, ethanol | SOCl₂, DCM extraction, silica gel chromatography | 0 °C → 80 °C, 4 h | 99% yield, white solid |

| Ethyl 4-(methylamino)-3-nitrobenzoate | (Not explicitly detailed; precursor for further synthesis) | Possibly nucleophilic substitution or reductive amination | - | Used as intermediate in benzimidazole synthesis |

| One-pot reductive cyclization & hydrolysis | Ethyl 4-(methylamino)-3-nitrobenzoate, 3-bromo-4-hydroxy-5-methoxybenzaldehyde, Na₂S₂O₄, NaOH | DMSO reflux, base hydrolysis | 90 °C, 3 h; reflux | Efficient synthesis of benzimidazole derivative |

| Catalytic hydrogenation & bromination (related pyridine) | 4-Methyl-3-nitropyridine | Pd/C or Raney Ni, H₂, bromine, sodium nitrite | 20-40 °C, 0.5 MPa; -10 to 0 °C | Applicable concept for bromination and amination |

Research Findings and Notes

The esterification using thionyl chloride in ethanol is a high-yield, straightforward method to obtain ethyl esters of bromonitrobenzoic acids, which are key intermediates in synthesizing ethyl 3-bromo-4-(methylamino)-5-nitrobenzoate.

Sodium dithionite serves as an effective reducing agent facilitating one-pot reductive cyclization reactions, simplifying the synthesis of complex benzimidazole derivatives from ethyl 4-(methylamino)-3-nitrobenzoate precursors.

The use of catalytic hydrogenation and diazonium salt chemistry for bromination and amination steps, although described for pyridine derivatives, provides a conceptual framework that can be adapted for benzene-ring substituted compounds.

Analytical techniques such as IR, ¹H and ¹³C NMR, and mass spectrometry are essential for confirming the successful introduction of the methylamino, nitro, and bromo substituents and the integrity of the ester group in the final product.

化学反応の分析

Types of Reactions

Ethyl 3-bromo-4-(methylamino)-5-nitrobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Oxidation Reactions: The methylamino group can be oxidized to form different functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Major Products Formed

Substitution Reactions: Products vary depending on the nucleophile used.

Reduction Reactions: The major product is Ethyl 3-bromo-4-(methylamino)-5-aminobenzoate.

Oxidation Reactions: Products include various oxidized forms of the methylamino group.

科学的研究の応用

Ethyl 3-bromo-4-(methylamino)-5-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of Ethyl 3-bromo-4-(methylamino)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methylamino group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Ethyl 3-bromo-5-cyano-4-nitrobenzoate (CAS 87240-12-8)

- Structure: Bromo (position 3), cyano (position 5), nitro (position 4).

- Molecular Formula : C₁₀H₇BrN₂O₄.

- Key Differences: Replaces the methylamino group with a cyano group, increasing electronegativity and altering reactivity in nucleophilic substitution reactions. The cyano group also reduces solubility in polar solvents compared to the methylamino derivative .

Methyl 5-bromo-2-methyl-3-nitrobenzoate (CAS 6127-11-3)

- Structure : Bromo (position 5), methyl (position 2), nitro (position 3).

- Molecular Formula: C₁₀H₁₀BrNO₄.

- Key Differences : The ester is methyl rather than ethyl, reducing steric hindrance but increasing volatility. The bromo and nitro groups are positioned para to each other, creating distinct electronic effects compared to the meta arrangement in the target compound .

Ethyl 4-nitrobenzoate Derivatives

- Examples : Ethyl 4-nitrocinnamate, Ethyl 4-tert-butyl-3-iodobenzoate.

- Key Differences: Lack bromo and methylamino substituents, resulting in simpler electronic profiles. These derivatives are primarily used as UV-absorbing agents or intermediates for less complex syntheses .

Amino-Functionalized Analogs

Ethyl 3-amino-5-bromo-4-(methylamino)benzoate

- Structure: Amino (position 3), bromo (position 5), methylamino (position 4).

- Key Differences: Replaces the nitro group with an amino group, drastically altering redox properties and increasing basicity. This compound is more prone to oxidation but exhibits enhanced hydrogen-bonding capacity .

Ethyl 2-{[3-(ethoxycarbonyl)-4-hydroxyphenyl]amino}-5-nitrobenzoate (ACI-INT-1344)

- Structure: Nitro (position 5), ethoxycarbonyl-hydroxyphenylamino (position 2).

Comparative Data Table

生物活性

Ethyl 3-bromo-4-(methylamino)-5-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a complex structure that includes:

- Bromine atom : Imparts unique reactivity, particularly in substitution reactions.

- Nitro group : Capable of undergoing reduction, which may enhance its biological activity.

- Methylamino group : Increases the compound's ability to interact with biological targets through hydrogen bonding.

The molecular formula of the compound is .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to reduced tumor growth and proliferation.

- Redox Activity : The nitro group can participate in redox reactions, potentially leading to oxidative stress in cancer cells or pathogens.

- Hydrogen Bonding : The methylamino group may form hydrogen bonds with various biological molecules, influencing receptor binding and enzyme activity.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties , particularly through its ability to interact with molecular targets related to tumor growth. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest that it may possess activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism likely involves the disruption of microbial metabolic processes via enzyme inhibition .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Q & A

Q. What synthetic routes are recommended for Ethyl 3-bromo-4-(methylamino)-5-nitrobenzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzoate scaffold. Key steps include:

- Nitro Group Introduction : Electrophilic nitration at the 5-position, guided by the directing effects of existing substituents .

- Bromination : Regioselective bromination at the 3-position, often using Br₂ or N-bromosuccinimide (NBS) under controlled conditions to avoid overhalogenation .

- Methylamino Installation : Nucleophilic substitution or reductive amination, with protecting groups (e.g., Boc) to prevent side reactions .

Q. Optimization Parameters :

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Q. Table 1: Key Spectral Signatures

| Functional Group | Technique | Signature | Reference |

|---|---|---|---|

| Nitro (-NO₂) | IR | 1520 cm⁻¹ | |

| Methylamino (-NHCH₃) | ¹H NMR | δ 2.8–3.2 ppm | |

| Ester (-COOEt) | ¹³C NMR | δ 165–170 ppm |

Advanced Research Questions

Q. How do steric and electronic effects influence substitution reactions at the bromo and nitro positions?

Methodological Answer:

- Electronic Effects : The nitro group is a strong meta-director, while the methylamino group acts as an ortho/para-director. Bromine’s electronegativity enhances the reactivity of adjacent positions .

- Steric Hindrance : The methylamino group at position 4 creates steric bulk, limiting nucleophilic attack at position 3. Computational modeling (e.g., DFT) can predict reactive sites .

Q. Experimental Design :

- Compare reaction rates in derivatives with/without methylamino protection.

- Use Hammett plots to quantify electronic effects on substitution kinetics .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Methodological Answer: Common issues include twinning and disordered atoms . Solutions involve:

Q. Table 2: Crystallographic Refinement Workflow

| Step | Tool/Parameter | Purpose | Reference |

|---|---|---|---|

| Data Integration | SAINT | Reduce raw data | |

| Structure Solution | SHELXD | Phase determination | |

| H-Bond Validation | Mercury | Graph set analysis |

Q. How does the methylamino group impact hydrogen bonding in crystal lattices?

Methodological Answer: The methylamino group acts as both a donor (-NH) and acceptor (lone pair on N), forming:

Q. Experimental Approach :

Q. What computational methods predict the compound’s supramolecular arrangement?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate packing efficiency in different solvents.

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify H-bond donors/acceptors .

- Machine Learning : Train models on existing nitrobenzoate crystal structures to predict lattice parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。